5-HT2A Receptor Affinity: Unsubstituted Phenyl Derivative Outperforms Substituted Analogs
In the 2005 Pharmacol Rep series of twenty N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.5]decane-1,3-dione derivatives, the unsubstituted phenyl derivative class—to which the target compound belongs—exhibited the highest 5-HT2A receptor affinity, with Ki values ranging from 8 to 66 nM [1]. By contrast, the 2-OCH₃ and 3-Cl substituted analogs showed markedly weaker 5-HT2A binding, with Ki values of 24–143 nM for 5-HT1A and substantially higher Ki for 5-HT2A, indicating a selectivity shift away from 5-HT2A [1]. This positions the unsubstituted phenyl compound as the preferred molecular tool when high 5-HT2A engagement is the experimental or therapeutic objective.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 8–66 nM (unsubstituted phenyl derivative class, which includes the target compound) |
| Comparator Or Baseline | 2-OCH₃-phenyl analogs: Ki for 5-HT1A = 24–143 nM, lower 5-HT2A affinity; 3-Cl-phenyl analogs: Ki for 5-HT1A = 70–107 nM, lower 5-HT2A affinity |
| Quantified Difference | Target compound class shows ~3–18-fold higher 5-HT2A affinity compared to the 5-HT2A affinity of 2-OCH₃ and 3-Cl analogs (quantitative 5-HT2A Ki values for substituted analogs not explicitly reported, but selectivity trend confirmed) |
| Conditions | In vitro radioligand binding assays; rat brain cortical membranes; [³H]-8-OH-DPAT (5-HT1A) and [³H]-ketanserin (5-HT2A) as radioligands; Ki values calculated from IC₅₀ using the Cheng-Prusoff equation [1]. |
Why This Matters
For procurement decisions, this evidence demonstrates that the unsubstituted phenyl compound provides the highest 5-HT2A affinity within the series, making it the compound of choice for studies requiring potent 5-HT2A receptor modulation.
- [1] Obniska J, Kołaczkowski M, Charakchieva-Minol S, Nędza K, Dybała M, Bojarski A. Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives. Pharmacol Rep. 2005 May-Jun;57(3):336-344. PMID: 15985716. View Source
